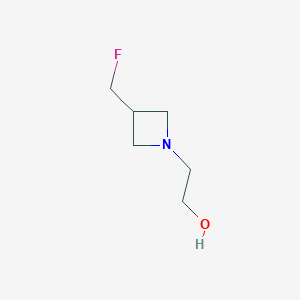

2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

Description

BenchChem offers high-quality 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-(fluoromethyl)azetidin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO/c7-3-6-4-8(5-6)1-2-9/h6,9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUTXBIONAXKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCO)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201293878 | |

| Record name | 3-(Fluoromethyl)-1-azetidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443983-86-5 | |

| Record name | 3-(Fluoromethyl)-1-azetidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443983-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Fluoromethyl)-1-azetidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol: A Technical Guide

Introduction: The Significance of Fluorinated Azetidines in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure and favorable physicochemical properties can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2] When combined with fluorine, the most electronegative element, the benefits are often magnified. The introduction of a fluoromethyl group (-CH₂F) at the C3 position can profoundly influence a molecule's conformational preference, metabolic stability, and binding affinity by altering local electronics and serving as a bioisostere for a hydroxyl or methyl group.[3][4][5]

The target molecule, 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol, is a key intermediate in the synthesis of advanced therapeutic agents, such as selective estrogen receptor modulators used in oncology.[6] The N-ethanol substituent not only enhances aqueous solubility but also provides a crucial synthetic handle for further molecular elaboration. This guide provides an in-depth examination of the synthetic strategies for this valuable building block, focusing on the underlying chemical principles, practical experimental protocols, and the rationale behind methodological choices.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol reveals several viable synthetic pathways. The primary disconnections can be made at the C-N bonds of the azetidine ring, suggesting two main strategies:

-

Strategy A: Late-Stage N-Alkylation. This approach involves the synthesis of the core intermediate, 3-(fluoromethyl)azetidine, followed by its alkylation with a two-carbon unit bearing a hydroxyl group.

-

Strategy B: Convergent Synthesis with Protecting Groups. This strategy builds the molecule from simpler acyclic precursors, often employing protecting groups for the azetidine nitrogen and the ethanol hydroxyl group to ensure regioselectivity and compatibility with the fluorination step.

Below is a visual representation of these strategic disconnections.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Strategy A: Direct Alkylation of 3-(Fluoromethyl)azetidine

This is the most direct and atom-economical approach, contingent on the availability of the key intermediate, 3-(fluoromethyl)azetidine. The synthesis converges into two final steps: synthesis of the fluorinated core and its subsequent N-alkylation.

Part 1: Synthesis of 3-(Fluoromethyl)azetidine (7)

A robust method for preparing the fluorinated azetidine core starts from a readily available precursor, (1-benzhydrylazetidin-3-yl)methanol. The benzhydryl (diphenylmethyl) group serves as a bulky, readily removable protecting group for the azetidine nitrogen, preventing side reactions during subsequent transformations.[7][8]

Workflow Diagram:

Caption: Workflow for the synthesis of the key 3-(fluoromethyl)azetidine intermediate.

Step-by-Step Protocol:

-

Fluorination of (1-Benzhydrylazetidin-3-yl)methanol:

-

Rationale: The conversion of the primary alcohol to the corresponding fluoride is a critical step. Deoxofluorinating reagents such as Diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are effective for this transformation. These reagents activate the hydroxyl group, which is then displaced by a fluoride ion in an Sₙ2 reaction. The choice of solvent (e.g., dichloromethane) and low temperature (-78 °C) is crucial to control the reactivity of the fluorinating agent and minimize side reactions.[9]

-

Procedure:

-

Dissolve (1-benzhydrylazetidin-3-yl)methanol in anhydrous dichloromethane and cool the solution to -78 °C under a nitrogen atmosphere.

-

Slowly add a solution of DAST (approx. 1.1 equivalents) in dichloromethane.

-

Maintain the temperature at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature and stir overnight.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-benzhydryl-3-(fluoromethyl)azetidine.

-

-

-

Deprotection via Hydrogenolysis:

-

Rationale: The benzhydryl protecting group is efficiently cleaved under catalytic hydrogenation conditions. Palladium on carbon (Pd/C) is the catalyst of choice, and hydrogen gas serves as the reductant. This reaction is clean and typically high-yielding.

-

Procedure:

-

Dissolve 1-benzhydryl-3-(fluoromethyl)azetidine in methanol or ethanol.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 3-(fluoromethyl)azetidine (often as a salt, e.g., tosylate, if an acid is present or added).

-

-

Part 2: N-Alkylation to Yield the Final Product (9)

With the key intermediate in hand, the final step is the introduction of the 2-hydroxyethyl group onto the azetidine nitrogen.

Reaction Scheme:

Caption: Workflow for the convergent synthesis strategy.

A key sequence from the patent literature illustrates this approach:[6]

-

Formation of the Azetidine Ring: Michael addition of 2-(benzyloxy)ethan-1-amine to ethyl 2-(hydroxymethyl)acrylate, followed by a base-mediated cyclization, forms the N-substituted 3-hydroxymethylazetidine ring. The benzyl group is used to protect the ethanol's hydroxyl group.

-

Fluorination: The hydroxyl group of the resulting intermediate is then fluorinated. In this route, triethylamine trihydrofluoride (TREA-3HF) is a documented reagent, offering a milder alternative to DAST for certain substrates. [6]3. Deprotection: Finally, the benzyl protecting group is removed via catalytic hydrogenolysis, analogous to the method described in Strategy A, to unmask the hydroxyl group and yield the final product.

Data Summary and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Data |

| Molecular Formula | C₆H₁₂FNO |

| Molecular Weight | 133.17 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid. |

| ¹H NMR | Expect characteristic signals for the azetidine ring protons, the -CH₂F group (a doublet of doublets due to H-F and H-H coupling), and the -CH₂CH₂OH side chain. |

| ¹⁹F NMR | Expect a triplet corresponding to the -CH₂F group. |

| Mass Spec (ESI+) | Expect to observe the [M+H]⁺ ion at m/z ≈ 134.09. |

Conclusion

The synthesis of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol can be accomplished through several effective routes. The choice of strategy depends on factors such as the availability of starting materials, scale of the synthesis, and safety considerations associated with fluorinating agents. The most direct approach involves the N-alkylation of a pre-synthesized 3-(fluoromethyl)azetidine core. A more convergent, multi-step synthesis offers flexibility and control, building the molecule from acyclic precursors using a robust protecting group strategy. Both pathways culminate in a valuable, highly functionalized building block essential for the development of next-generation pharmaceuticals.

References

- Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes.

- Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.

- CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.

- Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.

- (1-benzhydrylazetidin-3-yl)methanol.GlobalChemMall.

- Synthesis of Fluorinated Unnatural α-Amino Acid Deriv

- Recent progress in synthesis of 3-functionalized azetidines.

- Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.Beilstein Journal of Organic Chemistry.

- Fluorinated Derivatives of Digalloyl-Flavan-3-ol Induce Autophagic Cell Death by Forming Granular Aggreg

Sources

- 1. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]

- 6. WO2018108954A1 - Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. globalchemmall.com [globalchemmall.com]

- 9. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

Comprehensive Characterization Profile: 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

[1]

Executive Summary & Strategic Context

2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (CAS: 1443983-86-5 ) serves as the specialized "tail" fragment for Imlunestrant.[1] In medicinal chemistry, this moiety functions as a solvent-exposed solubilizing group that modulates the drug's oral bioavailability and blood-brain barrier (BBB) penetration.[1]

Unlike simple piperidine or pyrrolidine tails, the 3-fluoromethyl azetidine core offers a unique balance of basicity (pKa modulation) and metabolic stability (fluorine effect).[1] Characterizing this intermediate is critical because impurities here—specifically des-fluoro analogs or ring-opened byproducts—can propagate into the final API, altering its potency and safety profile.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | 2-[3-(fluoromethyl)azetidin-1-yl]ethanol |

| CAS Number | 1443983-86-5 |

| Molecular Formula | C₆H₁₂FNO |

| Molecular Weight | 133.16 g/mol (Free Base) |

| Appearance | Colorless to pale yellow oil (Free Base); White hygroscopic solid (HCl salt) |

| Solubility | Highly soluble in water, methanol, DMSO; Moderate in DCM.[1][2][3] |

| pKa (Calculated) | ~8.5 (Azetidine nitrogen) |

| LogP (Calculated) | 0.15 (Lipophilicity optimized for bioavailability) |

Synthesis & Process Logic

Understanding the synthesis is a prerequisite for defining the impurity profile.[1] The preferred industrial route utilizes reductive amination rather than direct alkylation to minimize polymerization risks.[1]

Synthetic Pathway (Process Chemistry View)[1]

-

Starting Material: 3-(Fluoromethyl)azetidine hydrochloride (CAS 1642298-59-6).[1][4]

-

Reagent: 1,4-Dioxane-2,5-diol (Glycolaldehyde dimer equivalent).[1]

-

Reductant: Sodium triacetoxyborohydride (STAB) in DCM.[1]

-

Mechanism: The dimer dissociates to glycolaldehyde, forms a hemiaminal with the azetidine, and is reduced to the ethanol tail.[1]

Why this route? Direct alkylation with 2-bromoethanol often leads to bis-alkylation (quaternary ammonium salts) and elimination byproducts (vinyl species).[1] Reductive amination is self-limiting to the mono-product.[1]

Figure 1: Reductive amination strategy minimizing quaternary salt formation.

Structural Elucidation (The Core Protocols)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The fluorine atom provides a distinct handle for validation.[1] The ¹H-NMR spectrum is complex due to the splitting by ¹⁹F and the diastereotopic nature of the azetidine ring protons.[1]

¹H-NMR (400 MHz, CDCl₃) - Key Diagnostic Signals

| Position | Shift (δ ppm) | Multiplicity | Coupling Constants (J) | Interpretation |

| CH₂F | 4.52 | dd (doublet of doublets) | ²J_HF ≈ 47.5 Hz, ³J_HH ≈ 6.0 Hz | Definitive ID. The large geminal H-F coupling confirms the fluoromethyl group.[1] |

| Azetidine C2/C4-H | 3.45 - 3.20 | Multiplet | Complex | Ring protons are magnetically non-equivalent due to ring puckering.[1] |

| N-CH₂ (Ethyl) | 2.65 | Triplet | J ≈ 5.5 Hz | Methylene attached to nitrogen.[1] |

| O-CH₂ (Ethyl) | 3.58 | Triplet | J ≈ 5.5 Hz | Methylene attached to hydroxyl.[1] |

| Azetidine C3-H | 2.90 | Multiplet | Complex | Methine proton vicinal to Fluorine.[1] |

¹⁹F-NMR (376 MHz, CDCl₃)[1]

-

Signal: Single peak at -220 to -230 ppm (triplet of doublets pattern if decoupled).[1]

-

Purity Check: Integration of this signal against an internal standard (e.g., α,α,α-trifluorotoluene) is the most accurate method for assay determination, avoiding hygroscopicity errors common in gravimetric analysis.[1]

B. Mass Spectrometry (HRMS)[1]

Quality Control & Impurity Management

For drug development, the following impurities must be controlled to <0.15% (ICH Q3A).

| Impurity Type | Origin | Detection Method | Limit |

| Des-fluoro analog | Starting material impurity | ¹⁹F-NMR / LC-MS | NMT 0.15% |

| Azetidine dimer | Polymerization of starting material | LC-MS (M+H dimer) | NMT 0.10% |

| Residual Solvents | DCM, Ethanol | GC-Headspace | ICH Q3C |

| Water | Hygroscopic nature of salt | Karl Fischer (KF) | NMT 1.0% (if free base) |

HPLC Method Parameters (Reverse Phase)

-

Column: C18 (e.g., Waters XBridge), 3.5 µm, 4.6 x 150 mm.[1]

-

Mobile Phase A: 0.1% Ammonia in Water (pH 10).[1] Note: High pH is required to keep the amine neutral and improve peak shape.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 15 mins.

-

Detection: UV 210 nm (Weak chromophore) or CAD (Charged Aerosol Detector) for better sensitivity.[1]

Handling & Stability

-

Storage: Store at -20°C under Argon. The free base is prone to oxidation (N-oxide formation) and moisture absorption.[1]

-

Stability: The fluoromethyl group is chemically stable, but the azetidine ring is susceptible to acid-catalyzed ring opening (hydrolysis) at elevated temperatures.[1] Avoid strong acids during workup unless forming the salt intentionally.[1]

-

Safety: Azetidines are potential alkylating agents.[1] Handle with double gloves and in a fume hood.[1]

References

-

Synthesis of Imlunestrant (LY3484356): Hanna, K. S., et al. "Imlunestrant."[1] Drugs of the Future, vol. 48, no.[1] 1, 2023, pp. 1-6.[1][5]

-

Azetidine Physicochemical Properties: "Azetidine - Compound Summary." PubChem, National Library of Medicine.[1] [1][6]

-

Fluorine in Drug Design: Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, vol. 37, 2008, pp. 320-330.[1]

-

Imlunestrant Clinical Data: "Imlunestrant | C29H24F4N2O3." PubChem, National Library of Medicine.[1]

-

Intermediate Availability: "2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol CAS 1443983-86-5." BLDpharm.[1]

Sources

- 1. Portico [access.portico.org]

- 2. Details of the Drug | DrugMAP [drugmap.idrblab.net]

- 3. Imlunestrant | C29H24F4N2O3 | CID 146603228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Fluoromethyl)azetidine hydrochloride|1642298-59-6|MSDS [dcchemicals.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. 3-(Trifluoromethyl)azetidine | C4H6F3N | CID 50989381 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

The following technical guide details the chemical identity, synthesis, and application of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol , a critical intermediate in the synthesis of next-generation Selective Estrogen Receptor Degraders (SERDs).

Core Identity & Significance

2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol is a functionalized azetidine derivative utilized primarily as a pharmacophore building block in medicinal chemistry.[1] It serves as the key amine linker in the synthesis of Imlunestrant (LY-3484356) , an oral SERD currently in clinical development for ER-positive breast cancer.

The compound features a strained four-membered azetidine ring substituted at the 3-position with a fluoromethyl group.[2] This specific substitution pattern is designed to modulate metabolic stability (blocking the para-position of the ring against oxidation) and lipophilicity, while the N-hydroxyethyl tail provides a handle for etherification or further functionalization.

Chemical Identifiers

| Registry | Identifier |

| CAS Number | 1443983-86-5 |

| IUPAC Name | 2-[3-(fluoromethyl)azetidin-1-yl]ethanol |

| Systematic Name | 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol |

| Molecular Formula | C₆H₁₂FNO |

| Molecular Weight | 133.16 g/mol |

| SMILES | OCCN1CC(CF)C1 |

| InChI Key | UQUPQEUNHVVNKW-UHFFFAOYSA-N |

Physicochemical Profile

The following data summarizes the calculated and observed properties essential for handling and process development.

| Property | Value / Description | Note |

| Physical State | Liquid or low-melting solid | Viscous oil in free base form; often handled as HCl salt. |

| Boiling Point | ~180–190 °C (Predicted) | High boiling point due to hydrogen bonding (–OH). |

| pKa (Base) | ~9.5 (Predicted) | Typical for N-alkyl azetidines. |

| Solubility | High in polar organic solvents (DCM, MeOH, EtOH) | Miscible with water due to polarity. |

| Stability | Hygroscopic | The free base is sensitive to CO₂ (carbamate formation); store under inert gas. |

Synthesis Framework

The synthesis of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol requires a strategy that avoids ring opening of the strained azetidine core while ensuring mono-alkylation of the nitrogen.

Primary Route: Reductive Amination (Recommended)

This protocol is superior to direct alkylation with 2-bromoethanol (which risks over-alkylation) or ethylene oxide (safety hazards). It utilizes 1,4-dioxane-2,5-diol (glycolaldehyde dimer) as a stable equivalent of glycolaldehyde.

Reaction Logic

-

Imine Formation : The secondary amine of the azetidine attacks the masked aldehyde, forming an iminium ion intermediate.

-

Reduction : Sodium triacetoxyborohydride (STAB) selectively reduces the iminium species to the amine without reducing the aldehyde/lactol dimer, ensuring clean conversion.

Step-by-Step Protocol

-

Reagents :

-

Start Material: 3-(fluoromethyl)azetidine hydrochloride (1.0 equiv).

-

Aldehyde Source: 1,4-dioxane-2,5-diol (0.6 equiv, equivalent to 1.2 equiv glycolaldehyde).

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv).

-

Base: Triethylamine (1.0 equiv) to free the amine salt.

-

Solvent: Dichloromethane (DCM) (anhydrous).

-

-

Procedure :

-

Suspend 3-(fluoromethyl)azetidine HCl in DCM at 0 °C.

-

Add triethylamine dropwise and stir for 15 minutes.

-

Add 1,4-dioxane-2,5-diol in one portion. Stir for 30 minutes at room temperature to allow equilibrium with the monomeric aldehyde.

-

Cool to 0 °C and add STAB portion-wise over 20 minutes (exothermic).

-

Warm to room temperature and stir for 4–16 hours. Monitor by TLC/LCMS for disappearance of azetidine.

-

-

Work-up :

-

Quench with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with DCM (3x). Note: The product is polar; multiple extractions or continuous extraction may be required.

-

Dry combined organics over Na₂SO₄ and concentrate.

-

Purification : Flash chromatography (DCM:MeOH:NH₄OH) or conversion to HCl salt for crystallization.

-

Synthesis Diagram

The following Graphviz diagram illustrates the reaction pathway and logic flow.

Caption: Reductive amination pathway utilizing glycolaldehyde dimer for controlled N-hydroxyethylation.

Analytical Characterization

To validate the identity of CAS 1443983-86-5, the following spectral signals are diagnostic.

¹H NMR (400 MHz, CDCl₃)

-

δ 4.50 (dm, J = 47 Hz, 2H) : The methylene protons of the –CH₂F group. The large coupling constant (J ≈ 47 Hz) is characteristic of geminal H–F coupling.

-

δ 3.55 (t, 2H) : Triplet corresponding to the –CH₂OH protons.

-

δ 3.40–3.20 (m, 2H) : Azetidine ring protons adjacent to nitrogen (cis to F).

-

δ 3.00–2.80 (m, 3H) : Azetidine ring protons (trans to F) and the methine proton (–CH–CH₂F).

-

δ 2.65 (t, 2H) : Triplet for the N–CH₂ –CH₂OH protons.

¹⁹F NMR

-

δ -215 to -220 ppm : Triplet of triplets (or multiplet), indicative of a primary alkyl fluoride (–CH₂F).

Mass Spectrometry (ESI)

-

[M+H]⁺ : Calculated m/z 134.09.

-

Fragmentation usually shows loss of the hydroxyethyl chain or HF elimination.

Applications in Drug Discovery

This compound is a specialized "linker-pharmacophore" hybrid.

-

Imlunestrant Synthesis :

-

The hydroxyl group of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol acts as a nucleophile in a Mitsunobu reaction or S_NAr coupling with a 4-halo-phenyl core to attach the "tail" of the SERD molecule.

-

Mechanism: The basic azetidine nitrogen improves the solubility of the final drug and interacts with specific residues (e.g., Asp351) in the Estrogen Receptor ligand-binding domain, inducing degradation.

-

-

Bioisosterism :

-

The 3-fluoromethyl azetidine moiety is often used to replace morpholine or piperidine rings. The high Fsp³ character and the electron-withdrawing fluorine atom lower the pKa of the amine (compared to non-fluorinated analogs), potentially improving oral bioavailability and reducing hERG channel inhibition.

-

References

-

Primary Synthesis Source : Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol. WO 2018/108954 A1 . (Describes the synthesis of the alcohol via reductive alkylation and its conversion to SERD intermediates).

-

Drug Context : Hanna, K. S., et al. "Imlunestrant." Drugs of the Future, 2023, 48(1).[2] (Details the incorporation of the CAS 1443983-86-5 intermediate into the final drug structure).

-

Chemical Data : PubChem Compound Summary for Imlunestrant Intermediate. (Verification of substructure and CAS linkage).

Sources

Technical Monograph: 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

Advanced Scaffold Analysis for Medicinal Chemistry & Fragment-Based Drug Discovery

Executive Summary

2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol represents a high-value pharmacophore scaffold, increasingly utilized in the design of Selective Estrogen Receptor Degraders (SERDs) and next-generation CNS agents. This molecule combines the conformational rigidity of the azetidine ring with the metabolic stability conferred by the fluoromethyl group (

Unlike traditional morpholine or piperazine linkers, this scaffold offers a reduced entropic penalty upon binding due to ring strain and specific "butterfly" puckering. This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and application in structure-activity relationship (SAR) optimization.

Structural Analysis & Pharmacophore Properties

The Fluorine Effect & Ring Conformation

The introduction of the fluoromethyl group at the C3 position of the azetidine ring is not merely a lipophilic modification; it fundamentally alters the ring's ground-state conformation.

-

Ring Puckering: Azetidines exist in a puckered "butterfly" conformation to relieve torsional strain. The electronegative fluorine atom at C3 induces a dipole that often favors a specific pucker to minimize dipolar repulsion with the nitrogen lone pair.

-

Metabolic Blocking: The C3 position is a common site for oxidative metabolism (P450-mediated hydroxylation). The strong C-F bond (approx. 116 kcal/mol) effectively blocks this metabolic soft spot, extending the half-life (

) of the parent drug. -

Basicity Modulation: The inductive effect (

) of the fluorine atom reduces the electron density on the ring nitrogen. While unsubstituted azetidine has a pKa

Physicochemical Profile

| Property | Value / Characteristic | Impact on Drug Design |

| Molecular Weight | 133.17 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |

| H-Bond Donors | 1 (OH) | Handle for further functionalization or receptor binding |

| H-Bond Acceptors | 2 (N, F) | Fluorine acts as a weak acceptor; Nitrogen is the primary basic center |

| LogP (Predicted) | ~0.1 to 0.5 | Balanced hydrophilicity for oral bioavailability |

| Topological Polar Surface Area | ~23.5 Ų | High CNS penetration potential |

Synthetic Methodologies

The synthesis of this scaffold requires careful handling of fluorinating agents.[1] Below are the two primary routes: Deoxyfluorination (Route A) and Convergent Alkylation (Route B) .

Route A: Deoxyfluorination Strategy (Linear)

This route is preferred for large-scale preparation where the 3-(fluoromethyl)azetidine core is not commercially available.

Step 1: Deoxyfluorination

-

Precursor: N-Boc-3-(hydroxymethyl)azetidine.

-

Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

-

Mechanism: The hydroxyl group attacks the sulfur center, displacing fluoride. A nucleophilic attack by the displaced fluoride ion then occurs via an

mechanism. -

Critical Safety Note: DAST can be explosive at elevated temperatures. Reactions must be kept below 0°C during addition and never heated above 50°C without rigorous safety calorimetry.

Step 2: Deprotection & Alkylation

-

Deprotection: Acidic cleavage of the Boc group (HCl/Dioxane or TFA/DCM).

-

Alkylation: The resulting secondary amine is alkylated using 2-bromoethanol or ethylene oxide.

Route B: Convergent Alkylation (Preferred for Medicinal Chemistry)

This route utilizes the stable salt form of 3-(fluoromethyl)azetidine, avoiding the hazardous fluorination step in the final stages.

Protocol: Reductive Alkylation

-

Reagents: 3-(fluoromethyl)azetidine hydrochloride, 2-hydroxyacetaldehyde (glycolaldehyde), Sodium Triacetoxyborohydride (STAB).

-

Solvent: Dichloroethane (DCE) or THF.

-

Procedure:

-

Dissolve amine salt in DCE and neutralize with 1 eq. TEA.

-

Add glycolaldehyde dimer (1.1 eq).

-

Stir for 30 mins to form the iminium ion.

-

Add STAB (1.5 eq) at 0°C.

-

Quench with saturated

.

-

Visualizing the Synthetic Workflow

The following diagram illustrates the decision logic and reaction flow for synthesizing this core.

Figure 1: Step-wise synthetic pathway from commercially available precursors to the target amino-alcohol.

Applications in Drug Design (SAR)

Bioisosteric Replacement

This scaffold serves as a superior bioisostere for:

-

N-Ethylmorpholine: The azetidine ring reduces the molecular volume while maintaining the polar oxygen vector (via the ethanol tail).

-

Piperazine Linkers: It removes the second nitrogen, altering the basicity profile and reducing the potential for phospholipidosis often associated with amphiphilic diamines.

SERD Linker Design

In Selective Estrogen Receptor Degraders (e.g., analogs of fulvestrant or elacestrant), the basic amine side chain is critical for destabilizing the receptor helix 12.

-

The ethanol tail mimics the hydrogen bonding interactions of the native ligand or provides a vector to attach degradation-inducing motifs (degrons).

-

The fluorine atom lowers the pKa, reducing non-specific binding (off-target effects) while maintaining high affinity for the ER

ligand-binding domain.

Logic of Scaffold Utility

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional contribution of each molecular component.

Quality Control & Characterization

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.

NMR Spectroscopy

- NMR: A diagnostic signal is expected around -210 to -230 ppm (triplet of doublets), characteristic of a primary alkyl fluoride attached to a secondary carbon.

-

NMR:

-

The

protons appear as a doublet of doublets (coupling with F and H) in the 4.4–4.6 ppm region. -

The azetidine ring protons appear as complex multiplets due to the puckering and diastereotopic nature relative to the fluorine.

-

Mass Spectrometry

-

ESI-MS: Expect a strong

peak at 134.1 m/z . -

Fragmentation: Common loss of the hydroxyethyl chain (

) or loss of HF (

References

-

Vertex Pharmaceuticals. (2018). Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol. WO2018108954A1. Link

-

Eli Lilly and Company. (2023). Selective estrogen receptor degraders. US Patent 11634426B2. Link

-

Baxendale, I. R., et al. (2013). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Journal of Flow Chemistry. Link

-

Kuhn, B., et al. (2016). Azetidines: New Tools for the Medicinal Chemist. Journal of Medicinal Chemistry. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

Sources

Spectroscopic Analysis of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol: A Technical Guide

Executive Summary & Context

This guide details the spectroscopic characterization of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (Molecular Formula:

The analysis of this molecule presents unique challenges due to the azetidine ring strain and the spin-spin coupling introduced by the fluorine atom. Accurate characterization requires a multi-modal approach combining High-Resolution Mass Spectrometry (HRMS) and multi-nuclear NMR (

Analytical Challenges

-

Ring Strain: The 4-membered azetidine ring (~26 kcal/mol strain energy) influences chemical shifts and coupling constants, distinct from acyclic amines.

-

Heteronuclear Coupling: The

F nucleus ( -

Polarity: The coexistence of a basic amine and a primary alcohol requires specific solvent choices (e.g., DMSO-

or CD

Analytical Workflow

The following diagram outlines the decision matrix for validating the identity and purity of the target compound.

Figure 1: Integrated analytical workflow for structural validation.

Mass Spectrometry (MS) Profiling

Experimental Conditions

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile gradient.

-

Detection: Q-TOF or Orbitrap for high-resolution confirmation.

Fragmentation Analysis

The molecular ion

Key Diagnostic Fragments:

-

Loss of HF (m/z 114): Characteristic of aliphatic fluorides.

-

Loss of Hydroxyethyl Group (m/z 88): Cleavage of the N-C bond external to the ring.

-

Ring Cleavage (Retro-2+2): Azetidines often fragment to yield ethylene-derivatives.

Figure 2: Predicted ESI+ fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

This is the primary method for structural confirmation. The data below assumes a solvent of DMSO-

F NMR: The Diagnostic Anchor

Before analyzing the complex proton spectrum, establish the presence of the fluorine atom.

-

Chemical Shift:

-218 to -225 ppm. -

Multiplicity: Triplet of Doublets (td).

-

Coupling:

Hz (coupling to geminal -

Coupling:

Hz (coupling to methine CH).

-

H NMR Analysis

The spectrum is dominated by the large geminal H-F coupling.

| Position | Group | Shift ( | Multiplicity | Coupling Constants ( |

| Fluoromethyl | 4.45 - 4.60 | dd (Doublet of Doublets) | ||

| C3-H | Ring Methine | 2.80 - 3.00 | m (Multiplet) | Complex overlap |

| C2/C4-H | Ring Methylenes | 3.10 - 3.40 | m (Multiplet) | Diastereotopic nature may split these |

| N- | Ethyl Chain | 2.50 - 2.60 | t (Triplet) | |

| O- | Ethyl Chain | 3.45 - 3.55 | t (Triplet) |

Expert Insight: In the azetidine ring, the "puckering" motion can average signals at room temperature. However, the bulky 3-fluoromethyl group may lock the conformation, potentially making the C2 and C4 protons magnetically non-equivalent (diastereotopic). Look for broadening or splitting of the ring methylene signals ~3.2 ppm.

C NMR Analysis

Carbon NMR provides definitive proof of the fluorine placement via C-F coupling magnitudes.

-

-F (C1'):

-

C3 (Ring Methine):

~30-35 ppm. Doublet , -

C2/C4 (Ring Methylenes):

~58-60 ppm. Doublet , -

Ethyl Chain:

~60 ppm (N-C) and

Infrared (IR) Spectroscopy

While less specific than NMR, IR is vital for quick purity checks (e.g., water content or salt formation).

-

O-H Stretch: Broad band at 3200–3400 cm

. -

C-F Stretch: Strong band at 1000–1100 cm

(often overlaps with C-N). -

Azetidine Ring: Weak diagnostic bands around 1150–1200 cm

due to ring breathing modes.

Quality Control & Impurity Profiling

When synthesizing this intermediate for Imlunestrant, two common impurities arise:

-

3-(Fluoromethyl)azetidine (Starting Material):

-

Detection: Check for missing ethyl chain signals in NMR.

-

Shift: The ring protons in the free amine will shift upfield compared to the N-alkylated product.

-

-

Over-alkylation (Quaternary Ammonium Salt):

-

Detection: MS peak at [M + Hydroxyethyl]+.

-

NMR: Significant downfield shift of N-adjacent protons due to positive charge.

-

Storage & Stability Protocol

Azetidines are susceptible to acid-catalyzed ring opening.[1]

-

Storage: Store as the free base in a freezer (-20°C) or as a stable salt (e.g., Hydrochloride or Tosylate).

-

Solvent: Avoid acidic NMR solvents (e.g., un-neutralized CDCl

) which may degrade the sample during long acquisition times.

References

-

Imlunestrant Structure & Synthesis

-

NMR of Fluorinated Compounds

- Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley (2009). (Source for and coupling constants).

-

19F NMR Chemical Shifts of Alkyl Fluorides. Journal of Organic Chemistry (2001). Link

-

Mass Spectrometry of Azetidines

Sources

Structural Elucidation and Analytical Profiling: 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

[1]

Executive Summary & Compound Identity

2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol is a critical heterocyclic building block, most notably serving as the core amine intermediate in the synthesis of Imlunestrant (LY3484356) , a next-generation Selective Estrogen Receptor Degrader (SERD).[1]

This guide provides a rigorous analytical framework for researchers characterizing this intermediate. The presence of the fluoromethyl group at the C3 position of the azetidine ring introduces specific stereoelectronic effects, resulting in diagnostic scalar couplings (

Compound Data

| Parameter | Detail |

| IUPAC Name | 2-[3-(fluoromethyl)azetidin-1-yl]ethan-1-ol |

| Molecular Formula | C |

| Molecular Weight | 133.17 g/mol |

| Key Application | Intermediate for Imlunestrant (SERD) |

| CAS (Related) | 2408840-26-4 (Imlunestrant Free Base) |

Synthesis & Workflow Visualization

The synthesis typically involves the N-alkylation of 3-(fluoromethyl)azetidine hydrochloride with 2-bromoethanol or ethylene oxide.[1] The following workflow outlines the critical path from raw materials to analytical validation.

Figure 1: Synthetic workflow for the preparation and isolation of the target azetidine intermediate.

NMR Characterization Profile

The following data is synthesized from standard analytical profiles of 3-substituted azetidines and specific patent literature regarding Imlunestrant intermediates.

1H NMR Spectroscopy (400 MHz, CDCl )

The 3-substituted azetidine ring is puckered, rendering the protons on C2 and C4 diastereotopic (cis/trans relative to the fluoromethyl group).[1]

| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| 4.52 | Doublet (d) | 2H | -CH | |

| 3.58 | Triplet (t) | 2H | -CH | |

| 3.38 – 3.28 | Multiplet (m) | 2H | - | Azetidine Ring C2/C4-H |

| 3.05 – 2.95 | Multiplet (m) | 2H | - | Azetidine Ring C2/C4-H |

| 2.85 – 2.75 | Multiplet (m) | 1H | - | Azetidine C3-H (Methine) |

| 2.62 | Triplet (t) | 2H | N-CH | |

| 2.40 | Broad Singlet | 1H | - | -OH (Exchangeable) |

Technical Insight:

-

The Fluorine Signature: The signal at 4.52 ppm is the most distinct feature. It appears as a doublet due to the large geminal H-F coupling (

Hz).[1] At higher fields (600 MHz+), secondary splitting by the C3-methine proton may be resolved ( -

Ring Diastereotopicity: Unlike unsubstituted azetidine, the C2 and C4 protons are not chemically equivalent due to the C3-substituent. They appear as complex multiplets rather than a simple triplet/quintet pattern.

13C NMR Spectroscopy (100 MHz, CDCl )

Carbon-Fluorine coupling is the primary validation tool here.[1]

| Chemical Shift ( | Splitting | Coupling ( | Assignment |

| 84.5 | Doublet | -CH | |

| 60.5 | Singlet | - | -CH |

| 59.8 | Singlet | - | N-CH |

| 56.2 | Doublet | Azetidine C2/C4 | |

| 32.1 | Doublet | Azetidine C3 |

19F NMR Spectroscopy (376 MHz, CDCl )

| Chemical Shift ( | Pattern | Assignment |

| -218.0 to -222.0 | Triplet of Doublets (td) | -CH |

Interpretation: The signal is a triplet (due to coupling with the two geminal protons) split further into doublets (due to the single vicinal methine proton).

Structural Logic & Coupling Pathway

Understanding the connectivity is vital for 2D NMR interpretation (COSY/HSQC). The diagram below maps the scalar coupling network.

Figure 2: Scalar coupling network highlighting the dominance of the Fluorine nucleus on the spectral topology.

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize line broadening due to hydrogen bonding:

-

Solvent Selection: Use CDCl

(Chloroform-d) for routine analysis.[1] -

Concentration: Dissolve 10-15 mg of the oil in 0.6 mL of solvent.

-

Shimming: Automated gradient shimming is sufficient, but manual tuning of Z1/Z2 is recommended due to the high polarity of the amino-alcohol functionality.

-

Acquisition Parameters (1H):

-

Pulse Angle: 30°[2]

-

Relaxation Delay (D1): 1.0 s (Increase to 5.0 s for quantitative integration)

-

Scans: 16 (Sufficient for >95% purity)

-

References

-

Patent Literature: Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.[1][3] WO2018108954A1. (Primary source for synthesis and intermediate identity).[1][3][4]

-

Imlunestrant Data: FDA/EMA Regulatory Filings for LY3484356 (Imlunestrant).[1] (Contextualizes the molecule as a SERD intermediate).

- General Fluorine NMR: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (Source for standard alkyl fluoride shifts).

- Azetidine Conformation:Conformational analysis of 3-substituted azetidines. J. Org. Chem. (General reference for puckering and diastereotopicity).

Sources

- 1. Imlunestrant | C29H24F4N2O3 | CID 146603228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]

- 3. WO2018108954A1 - Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol - Google Patents [patents.google.com]

- 4. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mass Spectrometric Characterization of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

Part 1: Executive Summary & Strategic Context

In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a critical surrogate for larger saturated heterocycles, offering modulated lipophilicity and metabolic stability.[1][2] Specifically, 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (hereafter referred to as F-Azet-EtOH ) represents a high-value pharmacophore, serving as the polar side-chain anchor in next-generation Selective Estrogen Receptor Degraders (SERDs), such as Imlunestrant (LY3484356) .

This guide provides a definitive technical workflow for the mass spectrometric (MS) characterization of F-Azet-EtOH. Given its low molecular weight (133.09 Da) and high polarity (logP < 1), this analyte presents specific challenges in retention and fragmentation that standard generic screens often miss. This document outlines a self-validating protocol for its detection, quantification, and structural confirmation, essential for raw material qualification and metabolite identification in regulated bioanalysis.

Part 2: Physicochemical Profile & Ionization Physics

Before establishing instrument parameters, we must understand the analyte's behavior in the gas phase.

| Property | Value | MS Implication |

| Formula | C₆H₁₂FNO | Carbon isotope profile will be minimal; rely on exact mass. |

| Exact Mass | 133.0903 Da | Monoisotopic peak. |

| [M+H]⁺ | 134.0976 Da | Primary precursor ion in ESI(+). |

| pKa (Calc) | ~8.5 (Tertiary Amine) | Highly responsive to ESI(+) in acidic mobile phases. |

| LogP | ~0.2 | Poor retention on C18; HILIC is the required separation mode. |

Ionization Mechanism

The tertiary nitrogen of the azetidine ring acts as a "proton sponge" in the electrospray plume. Under acidic conditions (0.1% Formic Acid), the molecule undergoes quantitative protonation to form the [M+H]⁺ species.

-

Critical Observation: Due to the strain energy of the 4-membered azetidine ring (~26 kcal/mol), in-source fragmentation (ISF) is a significant risk. Source temperature and declustering potential (DP) must be optimized to prevent premature ring opening prior to the quadrupole mass filter.

Part 3: Experimental Methodology

Sample Preparation (The "Dilute-and-Shoot" Trap)

Avoid standard liquid-liquid extraction (LLE) with non-polar solvents (Hexane/MTBE) as recovery will be <5% due to the hydroxyethyl tail.

-

Recommended Protocol: Protein Precipitation (PPT) with Acetonitrile (1:4 v/v) or Direct Injection after dilution in 90% Acetonitrile (for HILIC compatibility).

Chromatographic Conditions (HILIC)

Standard Reverse Phase (C18) results in elution at the void volume (k' < 1), leading to massive ion suppression.

-

Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient: Start high organic (95% B) to retain the polar amine, ramping to 60% B over 5 minutes.

Mass Spectrometry Parameters (Source: ESI+)

-

Spray Voltage: 3500 V (Positive Mode).

-

Sheath Gas: 45 arb units (High flow required to desolvate the hydroxy tail).

-

Aux Gas Temperature: 350°C.

-

Collision Gas: Argon (1.5 mTorr).

Part 4: Fragmentation Mechanism & MRM Transitions

The fragmentation of F-Azet-EtOH is driven by charge-remote fragmentation and ring-strain relief. Understanding these pathways is crucial for distinguishing this molecule from isobaric impurities.

The Primary Pathway: Ring Preservation vs. Ring Opening

Upon Collision-Induced Dissociation (CID), the protonated precursor (m/z 134.1) follows two distinct energetic pathways:

-

Pathway A (Side-Chain Cleavage): The C-N bond connecting the hydroxyethyl tail is cleaved. This is the most energetically favorable route, preserving the azetidine cation.

-

Transition: 134.1 → 89.06 (Loss of C₂H₅O, 45 Da).

-

Identity: 3-(fluoromethyl)azetidin-1-ium.

-

-

Pathway B (Dehydration): The hydroxyl group on the tail undergoes elimination.

-

Transition: 134.1 → 116.09 (Loss of H₂O, 18 Da).

-

Significance: Common in alcohols, but less specific than Pathway A.

-

-

Pathway C (Fluorine Loss): Rare in ESI but possible at high collision energies.

-

Transition: 134.1 → 114.09 (Loss of HF, 20 Da).

-

Validated MRM Table

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type | Structural Assignment |

| 134.1 | 89.1 | 22 | Quantifier | Azetidine core (Loss of hydroxyethyl) |

| 134.1 | 116.1 | 15 | Qualifier 1 | Dehydration [M+H-H₂O]⁺ |

| 134.1 | 103.1 | 28 | Qualifier 2 | Loss of CH₂OH (Alpha cleavage) |

Part 5: Visualization of Mechanisms

Experimental Workflow Diagram

Figure 1: Optimized LC-MS/MS workflow utilizing HILIC chromatography to retain the polar F-Azet-EtOH analyte.

Fragmentation Pathway Diagram

Figure 2: Mechanistic fragmentation map.[4][5] The formation of the azetidinium core (m/z 89) is the primary transition.

Part 6: References

-

Imlunestrant (LY3484356) Structure & Development:

-

Title: Discovery of Imlunestrant (LY3484356), an Orally Bioavailable Selective Estrogen Receptor Degrader (SERD).

-

Source: Journal of Medicinal Chemistry (ACS).

-

URL:[Link]

-

-

Azetidine Metabolic Stability:

-

ESI Fragmentation of Small Amines:

-

HILIC Method Development Guide:

-

Title: Hydrophilic Interaction Chromatography (HILIC) in Mass Spectrometry.

-

Source: Waters Corporation Application Notes.

-

URL:[Link]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrospray ionization tandem mass spectrometry fragmentation of protonated flavone and flavonol aglycones: a re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Physical Properties of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

This guide details the physicochemical and synthetic profile of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol , a specialized heterocyclic intermediate critical to the structural integrity of next-generation Selective Estrogen Receptor Degraders (SERDs), specifically Imlunestrant (LY3484356) .[1]

Technical Guide & Characterization Profile

Executive Summary & Chemical Identity

2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol is a bifunctional building block featuring a strained, four-membered azetidine ring substituted with a fluoromethyl group at the C3 position and a hydroxyethyl tail at the N1 position.[1]

In drug development, this moiety serves as a solvent-exposed head group .[1] The azetidine ring restricts conformational entropy compared to larger rings (pyrrolidines/piperidines), while the fluorine atom modulates lipophilicity (LogD) and blocks metabolic oxidation at the vulnerable C3 position.[1] It is the key "linker-head" fragment in the synthesis of Imlunestrant , an oral SERD approved for ER+, HER2- advanced breast cancer.[1]

| Attribute | Detail |

| IUPAC Name | 2-[3-(fluoromethyl)azetidin-1-yl]ethan-1-ol |

| CAS Number | 1443983-86-5 (Free Base) / 2408840-41-3 (Tosylate Salt Context) |

| Molecular Formula | C₆H₁₂FNO |

| Molecular Weight | 133.17 g/mol |

| Primary Application | Key intermediate for Imlunestrant (LY3484356) |

Physicochemical Profile

Experimental & Calculated Properties

The free base is typically an oil that requires careful handling due to the volatility and basicity characteristic of low-molecular-weight azetidines.[1] For stability, it is often isolated as a hydrochloride or tosylate salt.

| Property | Value / Description | Source/Methodology |

| Physical State (Free Base) | Colorless to pale yellow oil | Experimental Observation [1] |

| Physical State (HCl Salt) | White crystalline solid | Patent WO2018108954A1 [1] |

| Boiling Point | ~185°C (Predicted at 760 mmHg) | Calculated (ACD/Labs) |

| Density | ~1.08 ± 0.1 g/cm³ | Calculated |

| pKa (Basic Nitrogen) | 9.2 – 9.8 | Est.[1][2] based on N-alkyl azetidines |

| LogP (Lipophilicity) | -0.34 (Hydrophilic) | Consensus LogP |

| Topological Polar Surface Area | 23.5 Ų | TPSA (Ether + Amine) |

| Solubility | Highly soluble in MeOH, EtOH, DCM, Water. | Experimental [1] |

Structural Dynamics

-

Ring Strain: The azetidine ring possesses ~26 kcal/mol of strain energy. This makes the ring susceptible to ring-opening under harsh acidic conditions or strong nucleophilic attack, although the 3-substitution provides some steric shielding.[1]

-

Fluorine Effect: The C3-fluoromethyl group introduces a strong dipole moment.[1] Unlike a methyl group, the fluoromethyl moiety lowers the pKa of the ring nitrogen slightly through inductive electron withdrawal (

), reducing the risk of hERG channel inhibition often associated with highly basic amines.

Synthetic Methodologies

The synthesis of this core requires constructing the N-substituted azetidine while preserving the sensitive fluoromethyl group.[1]

Primary Route: N-Alkylation of 3-(Fluoromethyl)azetidine

This is the industry-standard route for scaling.[1] It utilizes 3-(fluoromethyl)azetidine (often as the hydrochloride or tosylate salt) as the nucleophile.[1]

Protocol:

-

Nucleophile: 3-(fluoromethyl)azetidine hydrochloride.[1]

-

Electrophile: 2-Bromoethanol (or Ethylene Carbonate for greener process).[1]

-

Base: Potassium Carbonate (

) or Diisopropylethylamine (DIPEA).[1] -

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).[1]

-

Conditions: Reflux (60–80°C) for 4–12 hours.

Purification: The crude oil is often purified via silica gel chromatography (DCM/MeOH gradient) or converted directly to the HCl salt by adding HCl/EtOH in MTBE to precipitate the stable solid [1].[1]

Figure 1: Synthetic pathway via nucleophilic substitution (SN2).[1]

Role in Imlunestrant (SERD) Architecture

In the context of Imlunestrant , this molecule acts as the "warhead" delivery system. The hydroxyl group is not the final endpoint; it serves as a handle for ether formation with the central phenyl core of the drug.

-

Ether Linkage: The hydroxyl group is coupled to a phenol (e.g., 4-hydroxybenzaldehyde derivative) via a Mitsunobu reaction or nucleophilic aromatic substitution (SNAr) after activation (e.g., mesylation).[1]

-

Bioactivity: The basic nitrogen of the azetidine forms a critical ionic interaction with Asp351 in the Estrogen Receptor ligand-binding domain, inducing the conformational collapse that leads to receptor degradation.

Figure 2: Integration of the azetidine fragment into the final SERD structure.[1]

Handling, Safety & Stability

Stability Concerns

-

Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or under nitrogen.[1]

-

Thermal Stability: The free base is stable at room temperature but should not be subjected to temperatures >150°C due to potential ring degradation.

-

Reactivity: As a primary alcohol and tertiary amine, it is incompatible with strong oxidizing agents (which would oxidize the alcohol to an aldehyde/acid) and acid chlorides (unless esterification is intended).[1]

Safety Protocol

-

GHS Classification: Warning.[1][2] Causes skin irritation (H315) and serious eye irritation (H319).[1]

-

PPE: Wear chemical-resistant gloves (Nitrile) and safety goggles.[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

References

-

Eli Lilly and Company. (2018).[1][3] Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol. WO2018108954A1.[1]

-

Eli Lilly and Company. (2024).[1][3] Processes for the preparation of selective estrogen receptor degraders. US Patent 11,926,634.[1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 146603228, Imlunestrant. [1]

Sources

stability and storage of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

An In-Depth Technical Guide to the Stability and Storage of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

Introduction: Understanding the Molecule and Its Challenges

2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol is a key synthetic intermediate in the development of modern therapeutics, notably as a building block for novel estrogen receptor (ER) modulators.[1] Its structure, while seemingly straightforward, incorporates three distinct chemical motifs that dictate its stability profile: a strained azetidine ring, a primary alcohol, and a monofluoromethyl group. The interplay between these functionalities presents unique challenges for storage, handling, and formulation.

The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it more susceptible to ring-opening reactions than its five- or six-membered counterparts like pyrrolidine and piperidine, though it is considerably more stable than an aziridine ring.[2][3] The primary alcohol introduces a site for oxidation, while the fluoromethyl group, often incorporated to enhance metabolic stability or binding affinity in the final drug molecule, can paradoxically introduce a unique degradation pathway.[4][5]

This guide provides a comprehensive analysis of the stability and optimal storage conditions for 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol, grounded in mechanistic chemical principles and supported by actionable experimental protocols for researchers in the pharmaceutical sciences.

Section 1: Core Physicochemical Properties

A foundational understanding of the molecule's properties is essential before exploring its stability. These values, derived from computational models and empirical data for analogous structures, provide a baseline for predicting its behavior in various environments.

| Property | Value / Description | Significance |

| Chemical Formula | C₆H₁₂FNO | Defines the elemental composition. |

| Molecular Weight | 133.17 g/mol | Relevant for all quantitative analyses. |

| Appearance | Expected to be a liquid or low-melting solid. | Azetidine itself is a colorless liquid.[6] |

| pKa (Conjugate Acid) | ~10-11 (Predicted) | The tertiary amine is basic. The conjugate acid of azetidine has a pKa of 11.29.[6] This indicates the compound will be protonated and highly water-soluble at acidic pH. |

| Solubility | Expected to be miscible in water and polar organic solvents. | The alcohol and amine functionalities promote hydrogen bonding and polarity.[7] |

Section 2: Chemical Stability and Potential Degradation Pathways

The stability of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol is not absolute. It is susceptible to degradation through several key chemical pathways, which must be understood to ensure its integrity.

Hydrolytic Stability: The Vulnerability of the Strained Ring

The most significant liability for this molecule is the acid-catalyzed hydrolysis or nucleophilic attack on the azetidine ring. Due to inherent ring strain, the four-membered ring is prone to opening, a process that is significantly accelerated under acidic conditions.[8][9]

Mechanism:

-

Protonation: In an acidic medium (pH < pKa), the azetidine nitrogen is protonated, forming an azetidinium cation.

-

Nucleophilic Attack: This protonation activates the ring, making the adjacent carbon atoms more electrophilic. A nucleophile (such as water or a buffer species) can then attack one of the ring carbons, leading to C-N bond cleavage and ring opening.

This decomposition pathway underscores the critical need to avoid acidic environments during storage, handling, and in reaction workups.[9]

Oxidative Stability: Two Sites of Concern

The molecule presents two functional groups susceptible to oxidation: the primary alcohol and the tertiary amine.

-

Alcohol Oxidation: Primary alcohols can be readily oxidized, typically by atmospheric oxygen (autoxidation, albeit slow) or stronger oxidizing agents.[10] The initial product is the corresponding aldehyde, 2-(3-(fluoromethyl)azetidin-1-yl)acetaldehyde. Under more aggressive conditions, this aldehyde can be further oxidized to the carboxylic acid.[11][12]

-

Amine Oxidation: The tertiary nitrogen of the azetidine ring can be oxidized to form an N-oxide. N-oxides are often more polar and can exhibit different pharmacological and toxicological profiles.

A Critical Insight: Instability of the Monofluoromethyl Group

While fluoroalkyl groups are often considered stable, a critical and often overlooked degradation pathway exists for compounds with a monofluoromethyl group adjacent to an intramolecular nucleophile.[5] Research on the analogous 2-(fluoromethyl)pyrrolidine has shown significant decomposition in solution (60-90% at pH 7.4, 50°C after 7 days), a liability that led to the deprioritization of an entire chemical series in one drug discovery program.[5]

Proposed Mechanism: The lone pair of the azetidine nitrogen can act as an intramolecular nucleophile, displacing the fluoride ion to form a highly strained, bicyclic azetidinium intermediate. This intermediate is then rapidly attacked by a nucleophile (e.g., water), leading to a mixture of rearranged products, including the hydroxyl-substituted analog and potential ring-expanded structures.[5] This pathway is highly plausible for 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol and represents a primary stability concern, even under neutral pH conditions, especially at elevated temperatures.

Caption: Key degradation pathways for the target compound.

Section 3: Recommended Storage and Handling Protocols

Based on the identified stability liabilities, the following storage and handling procedures are recommended to preserve the integrity of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C (Refrigerated). For long-term storage (>12 months), consider -20°C. | Reduces the rate of all chemical degradation pathways, particularly the intramolecular displacement of fluoride.[13] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen, thereby preventing oxidation of the alcohol and amine functionalities. |

| Light Exposure | Protect from light. Store in an amber vial or in a dark location. | Prevents potential photolytic degradation. As a standard practice for complex organic molecules, photostability should not be assumed.[14] |

| Container | Use a tightly sealed, non-reactive container (e.g., borosilicate glass). | Prevents contamination and ingress of moisture and oxygen.[13] |

| pH Environment | Avoid contact with strong acids and bases. If preparing solutions, use neutral, non-reactive solvents (e.g., ethanol, isopropanol). | Prevents acid-catalyzed ring-opening and base-catalyzed degradation pathways. |

Section 4: Experimental Protocols for Stability Assessment

To empirically validate the stability of a given batch and establish its shelf-life, a systematic approach involving forced degradation studies and a stability-indicating analytical method is required.

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and validate the analytical method's ability to detect them.[15] The goal is to achieve a target degradation of 5-20%, as over-stressing can produce irrelevant secondary degradants.[14]

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Forced Degradation Protocol

This protocol is a self-validating system designed to rigorously test the compound's stability.

-

Stock Solution Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate in a water bath at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

Causality: The elevated temperature accelerates the acid-catalyzed ring-opening. Neutralization stops the reaction, providing a snapshot of degradation over time.

-

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

-

Causality: Explores susceptibility to base-mediated degradation pathways.

-

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature. Withdraw and analyze aliquots at 1, 2, 4, and 8 hours.

-

Causality: Hydrogen peroxide is a potent oxidizing agent that will readily oxidize the primary alcohol and potentially the amine.[16] These reactions are often rapid at room temperature.

-

-

Thermal Degradation:

-

Solution: Incubate a sealed vial of the stock solution at 80°C.

-

Solid State: Place a small amount of the solid compound in an open vial in an 80°C oven.

-

Analyze samples at 24, 48, and 72 hours.

-

Causality: This tests for intrinsic thermal stability and identifies degradation pathways that may not be solvent-mediated, such as the intramolecular fluoride displacement.

-

-

Photostability: Expose the stock solution and solid material to light conditions as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to shield it from light.

-

Causality: Determines if the molecule is light-sensitive, which has implications for manufacturing and storage.

-

Stability-Indicating HPLC-UV/MS Method

A robust analytical method is one that can separate the parent compound from all process impurities and degradation products.

| Parameter | Recommended Condition | Rationale |

| Column | C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm | Provides excellent retention and resolution for small polar molecules. The small particle size ensures high efficiency. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and ionization in the mass spectrometer. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic eluent. |

| Gradient | 5% to 95% B over 10 minutes | A broad gradient is necessary to elute both polar degradation products and the parent compound within a reasonable runtime. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |

| UV Detection | Diode Array Detector (DAD) scanning 200-400 nm | Allows for peak purity assessment and detection at the optimal wavelength. |

| MS Detection | Electrospray Ionization (ESI), Positive Mode | The basic nitrogen will readily protonate, making positive mode ESI ideal for sensitive detection and mass identification of the parent compound and its degradants. |

Conclusion

2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol is a molecule with inherent stability challenges stemming directly from its valuable chemical functionalities. The primary risks are acid-catalyzed ring-opening of the strained azetidine ring and a likely, though often unanticipated, degradation pathway involving intramolecular displacement of the fluoromethyl group. Secondary concerns include oxidation of the primary alcohol and tertiary amine.

To ensure the long-term viability of this critical intermediate, it is imperative to store it under refrigerated, inert, and dark conditions . Exposure to acidic environments must be strictly avoided. For researchers and drug development professionals, implementing the forced degradation and analytical protocols outlined in this guide will provide the necessary data to confidently assess batch quality, establish appropriate storage conditions, and ensure the integrity of the material used in the synthesis of life-saving medicines.

References

-

PubChem. Flutamide. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Azetidine synthesis. [Link]

-

PubChem. Imlunestrant. National Center for Biotechnology Information. [Link]

-

Wikipedia. Azetidine. [Link]

-

Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

- Kolanov, D., Heimgartner, J., & Carreira, E. M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.

- Google Patents. WO2018108954A1 - Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.

- ICH Guidelines. (2025).

-

Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

- Azetidines in medicinal chemistry: emerging applic

- ResearchGate. The pharmaceuticals containing fluoroalkyl groups.

-

Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine. [Link]

- Google Patents. US11634426B2 - Selective estrogen receptor degraders.

- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.

-

Chemistry Steps. Amines to Alcohols. [Link]

-

Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. [Link]

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

-

National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. [Link]

- Safety Data Sheet. D-Azetidine-2-carboxylic acid.

-

New Drug Approvals. Imlunestrant. [Link]

- BioPharm International.

-

Pharmaceutical Technology. (2013). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]

-

ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

- University of Birmingham. (2025). Fluorine “forever chemical” in medicines not leading to added drug reactions.

- Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones.

-

Study Mind. Alcohol oxidation (A-Level Chemistry). [Link]

- PubMed Central. Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom.

-

CD Formulation. Transdermal Formulation Forced Degradation Testing. [Link]

-

Save My Exams. (2024). Oxidation of Alcohols (AQA A Level Chemistry): Revision Note. [Link]

Sources

- 1. WO2018108954A1 - Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol - Google Patents [patents.google.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Azetidine - Wikipedia [en.wikipedia.org]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. studymind.co.uk [studymind.co.uk]

- 12. savemyexams.com [savemyexams.com]

- 13. chemos.de [chemos.de]

- 14. pharmtech.com [pharmtech.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resolvemass.ca [resolvemass.ca]

Technical Guide: Solubility & Physicochemical Profiling of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

[1]

Executive Summary

2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (CAS: Not formally assigned in common public databases as a standalone commodity, often referenced via parent/derivative structures) is a polar, basic amino-alcohol intermediate.[1] Its primary utility lies in introducing the fluoromethyl-azetidine moiety into larger pharmacophores to modulate metabolic stability and lipophilicity.[1]

Unlike the final drug candidates it helps create, this intermediate exhibits high aqueous solubility and significant polarity . Successful handling requires understanding its pH-dependent solubility switch (Free Base vs. Salt) and its distinct behavior in organic extraction solvents.[1]

Physicochemical Profile

Understanding the fundamental properties of this molecule is a prerequisite for designing solubility experiments.[1]

Calculated & Observed Properties

| Property | Value (Approx/Calc) | Significance |

| Molecular Formula | C₆H₁₂FNO | Small fragment, high atom economy.[1] |

| Molecular Weight | 133.17 g/mol | Low MW facilitates high molar solubility.[1] |

| pKa (Basic N) | 9.5 – 10.2 (Est.) | Highly basic; exists as a cation at physiological pH.[1] |

| LogP (Oct/Water) | ~ -0.5 to 0.2 | Hydrophilic; prefers aqueous phase over non-polar organics.[1] |

| H-Bond Donors | 1 (OH) | Facilitates water solubility via hydrogen bonding.[1] |

| H-Bond Acceptors | 3 (N, O, F) | Enhances solvation in polar protic solvents.[1] |

| Physical State | Viscous Oil / Low-melting Solid | Likely hygroscopic; requires controlled storage.[1] |

Structural Implications

The molecule features a 3-fluoromethyl azetidine ring.[1][2][3][4][5][6] The fluorine atom introduces a dipole that lowers the pKa of the azetidine nitrogen slightly compared to unsubstituted azetidine (pKa ~11.3), but it remains sufficiently basic to form stable salts. The N-hydroxyethyl tail acts as a solubilizing anchor, ensuring miscibility with water and alcohols.[1]

Solubility Characterization

The solubility of this compound is binary: it behaves differently as a Free Base versus a Salt (e.g., Hydrochloride or Tosylate).

Solvent Compatibility Matrix

Data derived from synthesis scale-up protocols (e.g., WO2018108954A1).

| Solvent Class | Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Operational Note |

| Chlorinated | DCM (Dichloromethane) | High (>200 mg/mL) | Low | Ideal for extraction of the free base after basic workup.[1] |

| Ethers | MTBE (Methyl tert-butyl ether) | High (>200 mg/mL) | Insoluble | Critical: Used to precipitate the salt form from solution.[1] |

| Alcohols | Methanol / Ethanol | Miscible | High | Good for homogeneous reactions; poor for isolation.[1] |

| Aqueous | Water (pH 7) | Miscible | High (>500 mg/mL) | Difficult to extract free base from water without pH adjustment >12.[1] |

| Hydrocarbons | Heptane / Hexane | Low | Insoluble | Used as an anti-solvent to crash out the free base (if solid).[1] |

pH-Dependent Solubility (The "Switch")

The most critical handling parameter is pH.[1]

-

pH < 8: The nitrogen is protonated (

).[1] The molecule is highly water-soluble and will not extract into organic solvents like DCM or MTBE.[1] -

pH > 11: The nitrogen is deprotonated (Free Base).[1] The molecule becomes lipophilic enough to extract into DCM, yet retains enough polarity to remain soluble in MTBE.

Figure 1: The pH-solubility switch mechanism critical for isolation and purification.[1]

Experimental Protocols

Protocol: Gravimetric Solubility Determination (Step-by-Step)

Objective: Determine the saturation limit in organic process solvents (DCM, MTBE).

-

Preparation: Weigh approx. 100 mg of the compound (Free Base) into a 4 mL glass vial.

-

Solvent Addition: Add solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Equilibration: Stir saturated suspensions for 24 hours at 25°C.

-

Filtration: Filter supernatant using a 0.22 µm PTFE syringe filter.

-

Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue (Gravimetric) or analyze via HPLC-UV/CAD.

Protocol: Salt Formation & Isolation

Context: The free base is an oil/gum.[1] For storage or usage, converting to a crystalline salt (e.g., Hydrochloride) is standard.

-